molecular formula C13H15BrFNO2 B14879624 Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14879624
M. Wt: 316.17 g/mol
InChI Key: BFJZACSNGINUBC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group, a bromine atom, and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced through a nucleophilic aromatic substitution reaction.

    Esterification: The carboxyl group on the pyrrolidine ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness

Ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring with the bromine and fluorine-substituted phenyl ring is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H15BrFNO2

Molecular Weight

316.17 g/mol

IUPAC Name

ethyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15BrFNO2/c1-2-18-13(17)11-7-16-6-10(11)9-5-8(15)3-4-12(9)14/h3-5,10-11,16H,2,6-7H2,1H3

InChI Key

BFJZACSNGINUBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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